![molecular formula C25H28N4O2 B10910013 (4Z)-2-(3,4-dimethylphenyl)-5-methyl-4-({[4-(piperidin-1-ylcarbonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10910013.png)
(4Z)-2-(3,4-dimethylphenyl)-5-methyl-4-({[4-(piperidin-1-ylcarbonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Electrophilic aromatic substitution to attach the 3,4-dimethylphenyl group to the pyrazolone core.
Formation of the Piperidinocarbonyl Anilino Moiety:
- Synthesis of the piperidinocarbonyl aniline derivative through acylation reactions.
- Coupling of the piperidinocarbonyl aniline with the pyrazolone intermediate under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of catalytic processes to enhance yield and selectivity.
- Purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{(Z)-1-[4-(PIPERIDINOCARBONYL)ANILINO]METHYLIDENE}-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyrazolone Core:
- Starting with a suitable hydrazine derivative and an appropriate β-keto ester.
- Reaction under acidic or basic conditions to form the pyrazolone ring.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{(Z)-1-[4-(PIPERIDINOCARBONYL)ANILINO]METHYLIDENE}-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazolone core, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products:
- Oxidation products may include carboxylic acids or ketones.
- Reduction products may include alcohols.
- Substitution products depend on the specific reagents used and the positions targeted on the molecule.
Scientific Research Applications
1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{(Z)-1-[4-(PIPERIDINOCARBONYL)ANILINO]METHYLIDENE}-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{(Z)-1-[4-(PIPERIDINOCARBONYL)ANILINO]METHYLIDENE}-1H-PYRAZOL-5-ONE is not fully understood but may involve:
Molecular Targets: Potential targets include enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
1-Phenyl-3-methyl-4-{(Z)-1-[4-(piperidinocarbonyl)anilino]methylidene}-1H-pyrazol-5-one: Similar structure but lacks the dimethyl groups on the phenyl ring.
3-Methyl-1-(4-methylphenyl)-4-{(Z)-1-[4-(piperidinocarbonyl)anilino]methylidene}-1H-pyrazol-5-one: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness:
- The presence of the 3,4-dimethylphenyl group may enhance the compound’s lipophilicity and potentially its biological activity.
- The specific arrangement of functional groups can influence the compound’s reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of 1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{(Z)-1-[4-(PIPERIDINOCARBONYL)ANILINO]METHYLIDENE}-1H-PYRAZOL-5-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H28N4O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5-methyl-4-[[4-(piperidine-1-carbonyl)phenyl]iminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H28N4O2/c1-17-7-12-22(15-18(17)2)29-25(31)23(19(3)27-29)16-26-21-10-8-20(9-11-21)24(30)28-13-5-4-6-14-28/h7-12,15-16,27H,4-6,13-14H2,1-3H3 |
InChI Key |
MVNSHSHVCBWXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=C(C=C3)C(=O)N4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-fluorophenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B10909939.png)
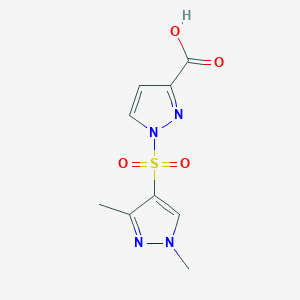
![ethyl 2-({[1-(4-chlorobenzyl)-3-nitro-1H-pyrazol-5-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10909942.png)
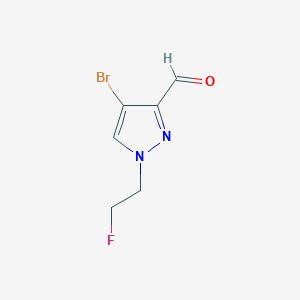
![[4-(difluoromethyl)-3-methyl-6-oxo-1-propyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B10909964.png)
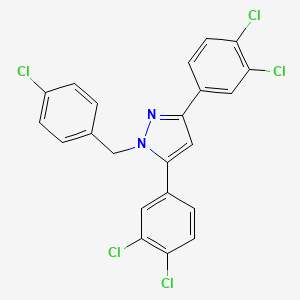
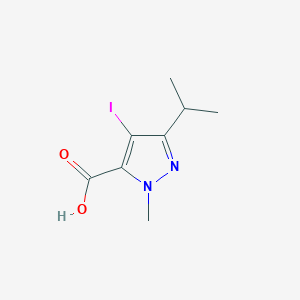
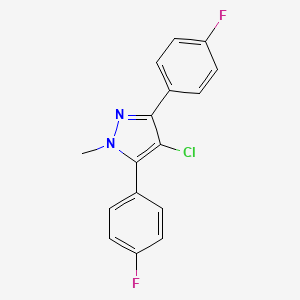
![5-chloro-2-methoxy-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B10909984.png)
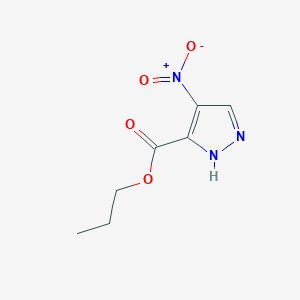
![4-chloro-3,5-bis(2-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10909993.png)

![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B10910015.png)
![methyl 2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10910016.png)
